molecular formula C14H22O7 B2670616 6-O-Octanoyl-L-ascorbic acid CAS No. 16690-38-3

6-O-Octanoyl-L-ascorbic acid

Cat. No. B2670616
CAS RN: 16690-38-3
M. Wt: 302.323
InChI Key: RHMYJAOMXLDBDV-TVQRCGJNSA-N
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Description

6-O-Octanoyl-L-ascorbic acid is a derivative of L-ascorbic acid (Vitamin C) where the 6th carbon atom of the ascorbic acid molecule is esterified with octanoic acid . It plays an important role in both plant and animal physiology . It has been found to enhance the solubility of many poorly water-soluble drugs . Because of these properties, it is applicable in cosmetics and medicine .


Synthesis Analysis

The synthesis of 6-O-Octanoyl-L-ascorbic acid involves the immobilized-lipase-catalyzed condensation of ascorbic acid and octanoic acid . This method was optimized by modifying the acidity of the solvent .


Molecular Structure Analysis

The molecular structure of 6-O-Octanoyl-L-ascorbic acid is similar to that of ascorbic acid, with the addition of an octanoyl group at the 6th carbon atom . The exact structure was identified by 1H-NMR, 13C-NMR, and HR-MS analyses .

Scientific Research Applications

Antioxidative Properties and Applications

6-O-Octanoyl-L-ascorbic acid, a derivative of ascorbic acid, demonstrates significant antioxidative properties. Studies have shown its effectiveness in protecting substances like catechins in aqueous solutions from oxidative degradation, thereby suggesting its potential use as a food additive due to its antioxidative abilities (Watanabe et al., 2009). Its antioxidative property is also beneficial in protecting various constituents of Saint John’s Wort from oxidation, enhancing their solubility and stability, which supports its application in the pharmaceutical and cosmetic industries (Bergonzi et al., 2013).

Solubilizing Hydrophobic Drugs

This derivative has shown remarkable solubilizing properties for hydrophobic drugs, making it an attractive component in pharmaceutical formulations. It can form self-assembled aggregates in water solutions, enhancing the solubility of poorly water-soluble chemicals like drugs and vitamins, while also providing a protective shield against oxidative deterioration of valuable materials (Palma et al., 2002).

Potential in Cancer Research

Research has explored the use of ascorbic acid derivatives, including 6-O-Octanoyl-L-ascorbic acid, in cancer research. These derivatives exhibit cytotoxic effects against malignant cells, suggesting their potential use as anticancer agents. This therapeutic application stems from the unique structural features of these derivatives (Roomi et al., 1998).

Stability in Various Solutions

Studies on the stability of alkanoyl-6-O-ascorbates, including 6-O-Octanoyl-L-ascorbic acid, in different surfactant aggregate systems under UV irradiation have revealed their enhanced stability compared to ascorbic acid in certain conditions. This property is important for their effective use in various formulations (Han et al., 2002).

Skin Health Applications

Given its antioxidative properties, 6-O-Octanoyl-L-ascorbic acid is also relevant in dermatology for skin health. It can be used topically to treat and prevent changes associated with photoaging and hyperpigmentation, capitalizing on its antioxidative and photoprotective effects (Ravetti et al., 2019).

Safety And Hazards

The safety data sheet for L-Ascorbic acid, which is closely related to 6-O-Octanoyl-L-ascorbic acid, indicates that it may form combustible dust concentrations in air . It is recommended to avoid dust formation and release into the environment .

Future Directions

Research is ongoing to explore the bioactivities of 6-O-Octanoyl-L-ascorbic acid and other L-ascorbic acid derivatives . For example, one study found that 2-O-α-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid enhanced nerve growth factor-induced neurite outgrowth in PC12 cells . This suggests potential applications in neurobiology and medicine .

properties

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3/t9-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYJAOMXLDBDV-TVQRCGJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Octanoyl-L-ascorbic acid

Citations

For This Compound
45
Citations
I Yamamoto, A Tai, Y Fujinami, K Sasaki… - Journal of medicinal …, 2002 - ACS Publications
A series of novel monoacylated vitamin C derivatives were chemically synthesized with a stable ascorbate derivative, 2-O-α-d-glucopyranosyl-l-ascorbic acid (AA-2G), and acid …
Number of citations: 96 pubs.acs.org
K Miura, M Haraguchi, H Ito, A Tai - International Journal of Molecular …, 2018 - mdpi.com
… After administration of 6-sOcta-AA-2G, almost no 6-sOcta-AA-2G per se or 6-O-octanoyl-l-ascorbic acid (6-sOcta-AA), a deglucosylated metabolite of 6-sOcta-AA-2G, was detected in the …
Number of citations: 10 www.mdpi.com
A Tai, D Kawasaki, K Sasaki, E Gohda… - Chemical and …, 2003 - jstage.jst.go.jp
… 2-O-a-D-Glucopyranosyl-6-O-hexanoyl-L-ascorbic acid (6-Hexa-AA-2G), 2-O-a-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid (6-Octa-AA-2G) and 6-O-dodecanoyl-2-O-a-D-…
Number of citations: 42 www.jstage.jst.go.jp
U Costas-Costas, C Bravo-Díaz, E González-Romero - Langmuir, 2004 - ACS Publications
… a The compound with n = 6 is the 6-O-octanoyl-l-ascorbic acid derivative employed in this … a The compound with n = 6 is the 6-O-octanoyl-l-ascorbic acid derivative employed in this work…
Number of citations: 39 pubs.acs.org
Y IWAOkA, M Fukushima, H Ito, T Koga… - Journal of Nutritional …, 2022 - jstage.jst.go.jp
… Summary We previously reported that 2-O-a-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid, having a C8 straight acyl chain, at a concentration of 100 mM remarkably enhanced nerve …
Number of citations: 6 www.jstage.jst.go.jp
X Zhou, A Tai, I Yamamoto - Biological and Pharmaceutical Bulletin, 2003 - jstage.jst.go.jp
… 6-O-Butyryl-2-O-a-D-glucopyranosyl-L-ascorbic acid, 2-Oa-D-glucopyranosyl-6-O-hexanoyl-L-ascorbic acid, 2-O-a-Dglucopyranosyl-6-O-octanoyl-L-ascorbic acid, 6-O-decanoyl2-O-a-D…
Number of citations: 34 www.jstage.jst.go.jp
A Tai, Y Fujinami, K Matsumoto… - Bioscience …, 2002 - Taylor & Francis
… -2-Oa-D-glucopyranosyl-L-ascorbic acid (6-Buty-AA-2G), 2-Oa-D-glucopyranosyl-6-O-hexanoyl-L-ascorbic acid (6-Hexa-AA-2G), 2-Oa-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid (…
Number of citations: 38 www.tandfonline.com
A Tai, S Goto, Y Ishiguro, K Suzuki, T Nitoda… - Bioorganic & medicinal …, 2004 - Elsevier
A series of novel lipophilic vitamin C derivatives, 6-O-acyl-2-O-α-d-glucopyranosyl-l-ascorbic acids possessing a branched-acyl chain of varying length from C 8 to C 16 (6-bAcyl-AA-2G)…
Number of citations: 45 www.sciencedirect.com
A Tai, S Okazaki, N Tsubosaka… - Chemical and …, 2001 - jstage.jst.go.jp
… 2-O-a-D-Glucopyranosyl-6-O-octanoyl-L-ascorbic acid was enzymatically synthesized from 2-O-a-D-glucopyranosyl-L-ascorbic acid (AA-2G) and vinyl octanoate with a protease from …
Number of citations: 30 www.jstage.jst.go.jp
A Tai, D Kawasaki, S Goto, E Gohda… - Bioscience …, 2003 - jstage.jst.go.jp
A series of novel acylated ascorbic acid derivatives, 6-O-acyl-2-Oa-D-glucopyranosyl-L-ascorbic acids with a branched-acyl chain (6-bAcyl-AA-2G) were recently developed in our …
Number of citations: 23 www.jstage.jst.go.jp

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